molecular formula C12H10O4 B600326 4',5'-Dihydrobergapten CAS No. 10088-91-2

4',5'-Dihydrobergapten

Cat. No.: B600326
CAS No.: 10088-91-2
M. Wt: 218.21
Attention: For research use only. Not for human or veterinary use.
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Description

4',5'-Dihydrobergapten is a dihydro derivative of bergapten (5-methoxypsoralen), a linear furocoumarin naturally occurring in Ruta graveolens. It serves as a biosynthetic precursor for furocoumarins, which are secondary metabolites known for their phototoxic and medicinal properties . Structurally, it features a reduced furan ring (dihydrofuran moiety) compared to bergapten, which influences its reactivity and biological activity. Studies suggest its role in enzymatic interconversion pathways, where methoxylation or demethoxylation reactions transform it into other furocoumarins like bergapten or xanthotoxin .

Properties

CAS No.

10088-91-2

Molecular Formula

C12H10O4

Molecular Weight

218.21

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Analogues

The primary analogues of 4',5'-Dihydrobergapten include:

4',5'-Dihydropsoralen : Lacks the methoxy group at the C5 position, making it a precursor for psoralen.

4',5'-Dihydroxanthotoxin : Contains a methoxy group at the C8 position, enabling its conversion to xanthotoxin (8-methoxypsoralen).

Mechanistic Insights from Research

  • Interconversion Pathways : Radiolabeling experiments in Ruta graveolens demonstrated that 4',5'-Dihydrobergapten, dihydropsoralen, and dihydroxanthotoxin can interconvert via methoxylation/demethoxylation, suggesting a dynamic biosynthetic network .
  • Biological Significance : The methoxy group position (C5 vs. C8) dictates phototoxicity and DNA cross-linking efficiency. For example, bergapten (derived from dihydrobergapten) is used in PUVA therapy for psoriasis, while xanthotoxin (from dihydroxanthotoxin) has stronger UV-mediated DNA interaction .

Research Findings and Implications

Pharmacological Considerations

  • 4',5'-Dihydrobergapten : Lower phototoxicity compared to bergapten due to the reduced furan ring, making it less reactive under UV light.
  • Dihydropsoralen : Acts as a metabolic hub; its demethoxylation produces psoralen, a compound with broader therapeutic applications but higher toxicity .

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